![molecular formula C12H15N3O4 B14005504 N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide CAS No. 18969-36-3](/img/structure/B14005504.png)
N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide is a chemical compound with a complex structure that includes an acetyl group, a methyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide typically involves the reaction of N-methylhydrazine with 4-nitrobenzaldehyde to form an intermediate hydrazone. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide involves its interaction with biological molecules. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the methyl and hydrazide groups.
N-(3-nitrophenyl)acetamide: Similar structure with the nitro group in a different position.
N-(4-acetyl-2-methylphenyl)acetamide: Similar structure with an additional methyl group on the phenyl ring.
Uniqueness
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide is unique due to the presence of both the acetyl and methyl groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
18969-36-3 |
|---|---|
Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)13(3)14(10(2)17)8-11-4-6-12(7-5-11)15(18)19/h4-7H,8H2,1-3H3 |
InChI Key |
NTLKVJFZSGZADI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


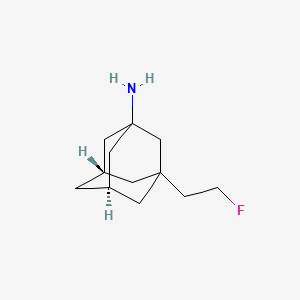
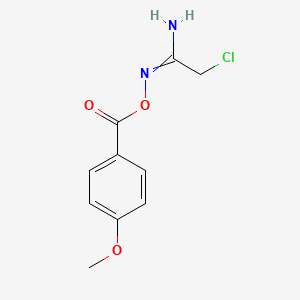
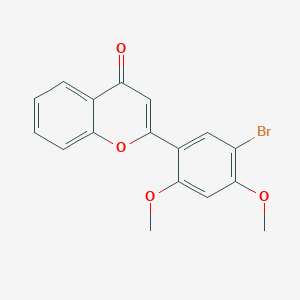
![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)
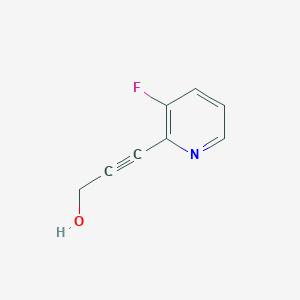
![2-bromo-N-[3-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]phenyl]acetamide](/img/structure/B14005453.png)
![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)
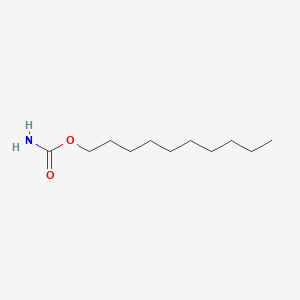
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)
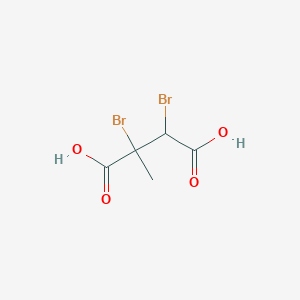

![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)
![1-[(Methylsulfinyl)methyl]naphthalene](/img/structure/B14005482.png)

